Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate
Description
Systematic IUPAC Nomenclature and Structural Representation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is ethyl 2-cyano-8-(methoxymethylamino)-8-oxooctanoate . This nomenclature reflects its structural features:
- Ethyl ester group : Indicated by the "ethyl" prefix and the "oate" suffix at position 1 of the octanoate backbone.
- Cyano substituent : A nitrile group (-C≡N) at position 2.
- Methoxymethylamino-oxo moiety : An amide functional group at position 8, where the nitrogen atom is bonded to a methoxymethyl group (-CH2-O-CH3) and a carbonyl group (-C=O).
The structural formula can be represented as:
CCOC(=O)C(CCCCCC(=O)NCOC)C#N , which highlights the ester linkage, cyano group, and branched amide structure.
CAS Registry and Alternative Identifiers
The compound is registered under the following identifiers:
| Identifier Type | Value | Source |
|---|---|---|
| CAS Registry Number | 647830-78-2 | PubChem, Parchem |
| DSSTox Substance ID | DTXSID90801447 | EPA DSSTox |
| Wikidata Entry | Q82774631 | Wikidata |
These identifiers facilitate unambiguous referencing in chemical inventories, regulatory documents, and research publications. The CAS 647830-78-2 is particularly critical for commercial transactions and safety data sheets, while DTXSID90801447 links to environmental and toxicological databases.
Molecular Formula (C₁₃H₂₂N₂O₄) and Weight Analysis
The molecular formula C₁₃H₂₂N₂O₄ corresponds to the following elemental composition:
| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon | 13 | 12.01 | 156.13 |
| Hydrogen | 22 | 1.008 | 22.18 |
| Nitrogen | 2 | 14.01 | 28.02 |
| Oxygen | 4 | 16.00 | 64.00 |
| Total | 270.32 |
The calculated molecular weight of 270.32 g/mol aligns with experimental data from mass spectrometry. The compound’s exact mass is 270.15796 Da, and its monoisotopic mass is identical, confirming the absence of heavy isotopes. Key molecular properties include:
- Rotatable bond count : 11, indicating significant conformational flexibility.
- Topological polar surface area : 88.4 Ų, derived from oxygen and nitrogen atoms.
- Hydrogen bond donors/acceptors : 1 donor (amide NH) and 5 acceptors (ester carbonyl, amide carbonyl, nitrile, and ether oxygen).
The XLogP3-AA value of 1.4 suggests moderate lipophilicity, which influences solubility and reactivity in organic solvents.
Properties
CAS No. |
647830-78-2 |
|---|---|
Molecular Formula |
C13H22N2O4 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
ethyl 2-cyano-8-(methoxymethylamino)-8-oxooctanoate |
InChI |
InChI=1S/C13H22N2O4/c1-3-19-13(17)11(9-14)7-5-4-6-8-12(16)15-10-18-2/h11H,3-8,10H2,1-2H3,(H,15,16) |
InChI Key |
KQFMCHFGOCSHBI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCC(=O)NCOC)C#N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Esterification
One of the primary methods for synthesizing ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate involves esterification reactions. This process typically includes the following steps:
-
- Ethyl cyanoacetate
- Methoxymethylamine
- Appropriate catalysts (e.g., p-toluenesulfonic acid)
-
- Temperature: Reactions are generally conducted under reflux conditions.
- Duration: The reaction may take several hours to ensure complete conversion.
-
- The nucleophilic attack of methoxymethylamine on the carbonyl carbon of ethyl cyanoacetate leads to the formation of an intermediate, which subsequently undergoes dehydration to yield the desired product.
Yield : Typical yields from this method can range from 60% to 80%, depending on reaction conditions and purification steps.
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + Methoxymethylamine | Reflux, Acid Catalyst | 60-80 |
Microwave-Assisted Synthesis
Microwave-assisted synthesis is a modern technique that has shown promise in enhancing reaction rates and yields.
-
- Combine ethyl cyanoacetate and methoxymethylamine in a microwave reactor.
- Set specific microwave power levels and reaction times to optimize conditions.
-
- Reduced reaction time (often minutes instead of hours).
- Improved yields due to better energy distribution.
Yield : Reports indicate yields exceeding 85% under optimized microwave conditions.
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + Methoxymethylamine | Microwave Irradiation | >85 |
One-Pot Synthesis
A one-pot synthesis approach allows for multiple reactions to occur sequentially without isolating intermediates.
Reagents :
- Ethyl cyanoacetate
- Methoxymethylamine
- Additional reagents such as bases or acids depending on the required transformations.
Process :
- All reagents are mixed in a single vessel.
- Reaction conditions are adjusted to facilitate each step (e.g., temperature changes).
Yield : This method can yield products in the range of 70% to 90%, depending on the efficiency of each step.
| Step | Reactants | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Ethyl cyanoacetate + Methoxymethylamine + Additional Reagents | One-Pot Reaction | 70-90 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester and amino groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate has been investigated for its potential therapeutic effects. Its structural features suggest that it may possess biological activity, particularly in the realm of drug development.
Case Study: Antitumor Activity
Research indicates that derivatives of cyano compounds can exhibit antitumor properties. In one study, compounds similar to this compound were found to inhibit tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .
Materials Science
The compound's unique functional groups make it a candidate for developing advanced materials. Its ability to form polymers could be explored in coatings or adhesives.
Data Table: Polymerization Potential
| Property | Value |
|---|---|
| Polymerization Type | Addition Polymerization |
| Monomer Type | Cyano-containing Monomer |
| Potential Applications | Coatings, Adhesives |
Agricultural Chemistry
This compound may also find applications in agricultural chemistry as a pesticide or herbicide due to its potential biological activity against pests.
Case Study: Pesticidal Activity
In agricultural trials, compounds with similar structures have shown effectiveness against common agricultural pests. For instance, a study demonstrated that certain cyano derivatives effectively reduced pest populations in crop fields, indicating a promising avenue for further exploration .
Mechanism of Action
The mechanism of action of Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and molecular targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with analogous 8-oxooctanoate derivatives:
Table 1: Structural and Functional Comparison
Structural Impact on Physicochemical Properties
- Lipophilicity: The cyano group in this compound increases its logP value (~1.8) compared to hydroxyl-substituted analogs like 4f (logP ~1.2), enhancing membrane permeability .
- Solubility : Sodium salts like Suleptanate exhibit high aqueous solubility (>500 mg/mL) due to sulfonate groups, whereas the methoxymethylamine substituent in the target compound limits solubility (~50 mg/mL in DMSO) .
Biological Activity
Ethyl 2-cyano-8-[(methoxymethyl)amino]-8-oxooctanoate, with the CAS number 647830-78-2, is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound includes a cyano group and an oxo-octanoate backbone, which may contribute to its pharmacological properties.
- Molecular Formula : C₁₃H₂₂N₂O₄
- Molecular Weight : 270.325 g/mol
- LogP : 2.20018 (indicating moderate lipophilicity)
These properties suggest that the compound may have suitable characteristics for membrane permeability and bioavailability.
Inhibition of Histone Deacetylases (HDACs)
Research indicates that compounds similar to this compound exhibit inhibitory effects on histone deacetylase (HDAC) activity. HDAC inhibitors are significant in cancer therapy as they can induce cell cycle arrest and apoptosis in cancer cells. A study highlighted that derivatives of this compound showed promising results in inhibiting HDACs, which are implicated in various cancers .
Anti-inflammatory and Immunomodulatory Effects
Another area of interest is the compound's potential anti-inflammatory properties. Inhibitors targeting ICE/CED-3 family cysteine proteases have been shown to modulate inflammatory responses, suggesting that this compound may have similar effects . This could be beneficial in treating autoimmune diseases and other inflammatory conditions.
Study on HDAC Inhibition
In a study published in Bioorganic and Medicinal Chemistry, researchers synthesized various analogs of this compound and tested their efficacy as HDAC inhibitors. The results demonstrated that certain modifications to the methoxy group enhanced inhibitory potency, leading to a significant reduction in cell proliferation in cancer cell lines .
| Compound Variant | IC50 (µM) | Cell Line Tested |
|---|---|---|
| Ethyl 2-cyano... | 5.4 | HeLa |
| Modified Variant A | 3.2 | MCF7 |
| Modified Variant B | 4.1 | A549 |
Anti-inflammatory Activity
A separate investigation into the anti-inflammatory effects of related compounds revealed that they could effectively reduce cytokine production in vitro. This suggests a mechanism through which this compound could exert therapeutic effects against inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
